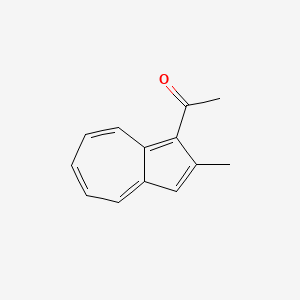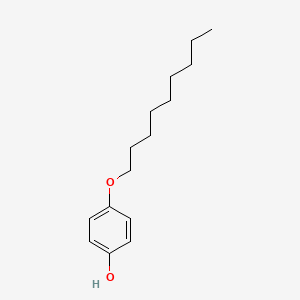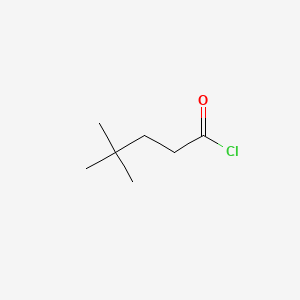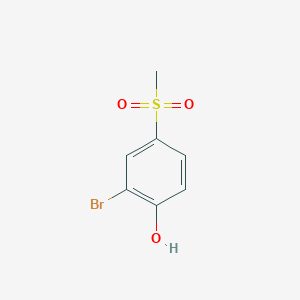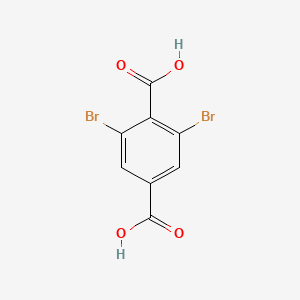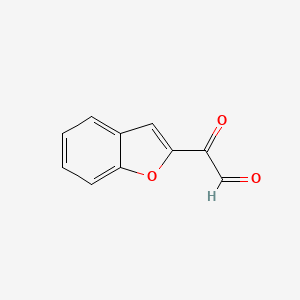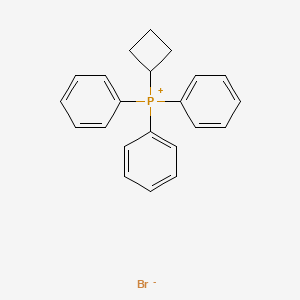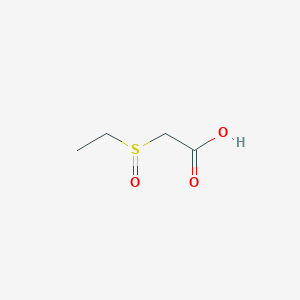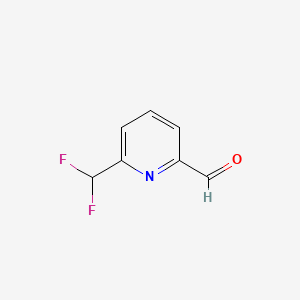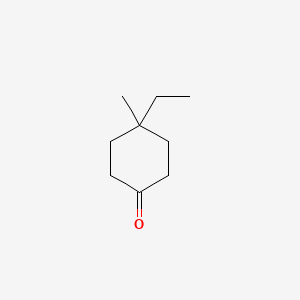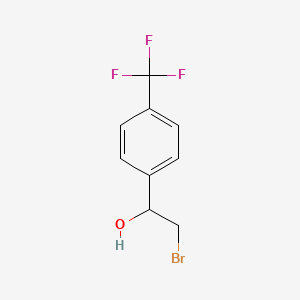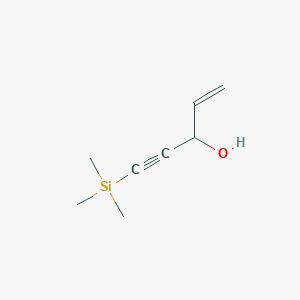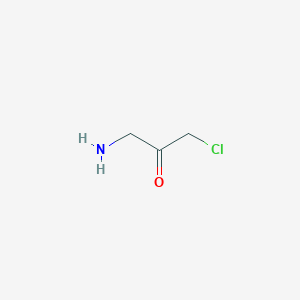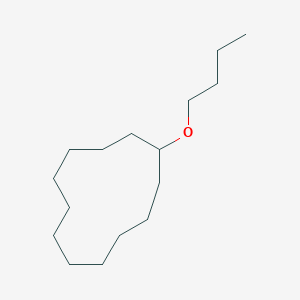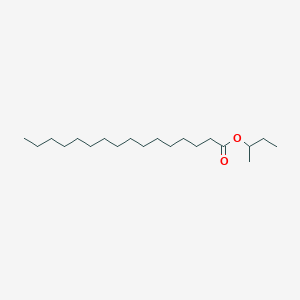
Butan-2-yl hexadecanoate
Overview
Description
Butan-2-yl hexadecanoate: is an ester compound formed from butan-2-ol and hexadecanoic acid (palmitic acid). It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butan-2-yl hexadecanoate can be synthesized through the esterification reaction between butan-2-ol and hexadecanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Butan-2-yl hexadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butan-2-ol and hexadecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of various oxidation products.
Reduction: Reduction reactions can target the ester bond, converting it into an alcohol and a carboxylic acid derivative.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Butan-2-ol and hexadecanoic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Alcohol and carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Butan-2-yl hexadecanoate is used as a model compound in studies of esterification and hydrolysis reactions. Its reactivity and stability make it a valuable compound for investigating reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study lipid metabolism and the role of esters in biological systems. It serves as a substrate for enzymatic reactions involving esterases and lipases.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug delivery systems. Its ability to form stable esters makes it a candidate for developing prodrugs that can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed as a plasticizer in the manufacturing of polymers and resins.
Mechanism of Action
The mechanism of action of butan-2-yl hexadecanoate involves its interaction with specific enzymes and molecular targets. In biological systems, esterases and lipases catalyze the hydrolysis of the ester bond, releasing butan-2-ol and hexadecanoic acid. These products can then participate in various metabolic pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Butan-2-yl octanoate: An ester formed from butan-2-ol and octanoic acid, with similar reactivity but different physical properties due to the shorter carbon chain.
Hexadecan-2-yl hexadecanoate: An ester formed from hexadecan-2-ol and hexadecanoic acid, with a longer carbon chain and different applications.
Butan-2-yl butanoate: An ester formed from butan-2-ol and butanoic acid, with distinct properties due to the shorter carbon chain.
Uniqueness: Butan-2-yl hexadecanoate is unique due to its specific combination of butan-2-ol and hexadecanoic acid, resulting in a compound with distinct physical and chemical properties. Its long carbon chain contributes to its stability and hydrophobicity, making it suitable for various applications in different fields.
Properties
IUPAC Name |
butan-2-yl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19(3)5-2/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUROGNYLPQBCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597803 | |
| Record name | Butan-2-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32153-86-9 | |
| Record name | Butan-2-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


